molecular formula C4H8BNO6 B14481584 5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol CAS No. 67161-42-6

5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol

Katalognummer: B14481584
CAS-Nummer: 67161-42-6
Molekulargewicht: 176.92 g/mol
InChI-Schlüssel: FNJAUZDKCZCHAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol is an organic compound with a unique structure that includes both hydroxymethyl and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol typically involves the reaction of appropriate boronic acid derivatives with nitroalkanes under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific synthetic route chosen. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it economically viable for large-scale applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl or nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and nitro groups play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Hydroxymethyl)furfural: An organic compound with similar hydroxymethyl functionality but different structural features.

    5-(Chloromethyl)furfural: A halogenated analog with distinct reactivity and applications.

    5-(Ethoxymethyl)furfural: An ether derivative with unique properties.

Uniqueness

5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol is unique due to the presence of both hydroxymethyl and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

67161-42-6

Molekularformel

C4H8BNO6

Molekulargewicht

176.92 g/mol

IUPAC-Name

(2-hydroxy-5-nitro-1,3,2-dioxaborinan-5-yl)methanol

InChI

InChI=1S/C4H8BNO6/c7-1-4(6(9)10)2-11-5(8)12-3-4/h7-8H,1-3H2

InChI-Schlüssel

FNJAUZDKCZCHAS-UHFFFAOYSA-N

Kanonische SMILES

B1(OCC(CO1)(CO)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.